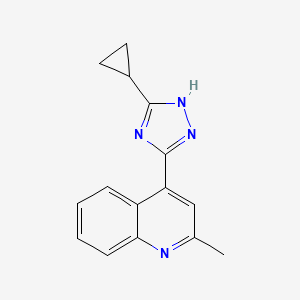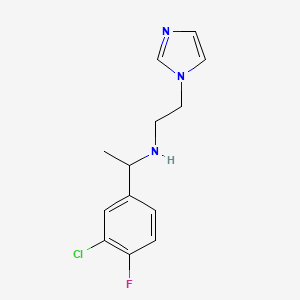
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of quinoline derivatives.
作用机制
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells. It has also been suggested that it may act by disrupting the membrane integrity of fungal or bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline in lab experiments is its potential as a fluorescent probe for imaging applications. It also has potential applications in drug discovery and development due to its anticancer, antifungal, antiviral, and antibacterial properties. However, limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline. One area of interest is its potential use in combination therapy for cancer treatment. Another area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are required to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel imaging probes and therapeutic agents based on the structure of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline.
Conclusion:
In conclusion, 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its complex synthesis method and potential side effects are limitations, but its potential as a fluorescent probe for imaging applications and its anticancer, antifungal, antiviral, and antibacterial properties make it an exciting area of research for future studies.
合成方法
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a complex process that involves several steps. One of the commonly used methods is the reaction between 5-cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde and 2-methylquinoline in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by various techniques such as column chromatography or recrystallization.
科学研究应用
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-9-8-12(11-4-2-3-5-13(11)16-9)15-17-14(18-19-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOONYEZSSDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NNC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)

![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)



